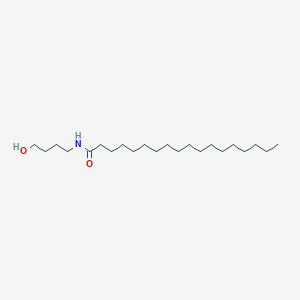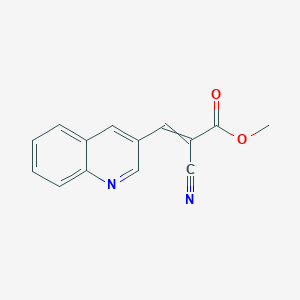
1,2-Dihydrophosphete
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydrophosphete is a four-membered phosphorus-containing heterocycle. It is a unique compound due to its strained ring structure, which imparts significant reactivity and makes it an interesting subject for research in various fields, including optoelectronics and materials science .
Métodos De Preparación
1,2-Dihydrophosphete can be synthesized through several methods. One common approach involves the cobalt- or rhodium-catalyzed C–H activation and formal phosphoryl migration . This method is efficient, featuring high yields, short reaction times, and operational simplicity. Another method involves the intramolecular coupling of dialkynylphosphane and zirconocene-benzene . These synthetic routes provide access to functionalized this compound derivatives, which are valuable for further applications.
Análisis De Reacciones Químicas
1,2-Dihydrophosphete undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxides.
Substitution: It can participate in substitution reactions, particularly with electron-rich alkynes via [2 + 2] cycloadditions.
Rearrangement: The compound can undergo rearrangement reactions, providing straightforward access to different derivatives.
Common reagents used in these reactions include cobalt or rhodium catalysts for C–H activation and electron-rich alkynes for cycloadditions. The major products formed from these reactions are functionalized this compound derivatives, which have unique photophysical properties .
Aplicaciones Científicas De Investigación
1,2-Dihydrophosphete has several scientific research applications:
Optoelectronics: It is used in the development of electroluminescent phosphorus materials for light-emitting devices.
Catalysis: The compound serves as a ligand or organocatalyst in various chemical transformations.
Medicinal Chemistry: It functions as a bioactive molecule and is explored for potential drug development.
Materials Science: The unique properties of this compound make it suitable for constructing organic light-emitting diodes (OLEDs) and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1,2-dihydrophosphete involves its ability to participate in various chemical reactions due to its strained ring structure. The molecular targets and pathways involved include C–H bond activation and formal phosphoryl migration, which facilitate the formation of functionalized derivatives . These reactions are highly stereo- and chemoselective, making this compound a valuable compound for precise molecular engineering .
Comparación Con Compuestos Similares
1,2-Dihydrophosphete can be compared with other four-membered phosphorus-containing heterocycles, such as:
1,2-Dihydroazete: Similar in structure but contains nitrogen instead of phosphorus.
2,3-Dihydrophosphete: Another isomer with different ring strain and reactivity.
The uniqueness of this compound lies in its specific reactivity and the ability to form stable derivatives suitable for optoelectronic applications .
Propiedades
Número CAS |
132515-09-4 |
|---|---|
Fórmula molecular |
C3H5P |
Peso molecular |
72.05 g/mol |
Nombre IUPAC |
1,2-dihydrophosphete |
InChI |
InChI=1S/C3H5P/c1-2-4-3-1/h1-2,4H,3H2 |
Clave InChI |
UJPZNVXMZCSJLL-UHFFFAOYSA-N |
SMILES canónico |
C1C=CP1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


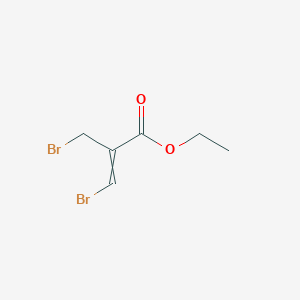
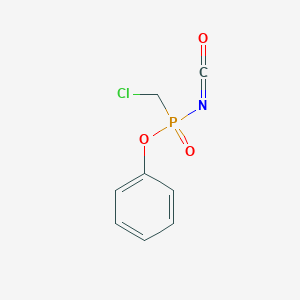
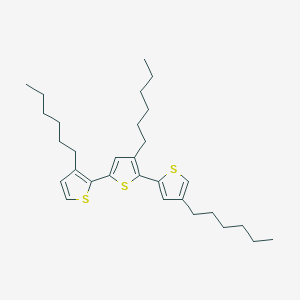
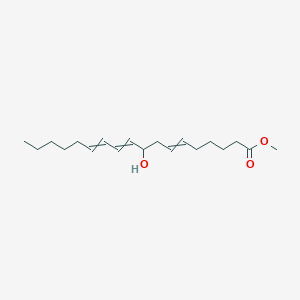
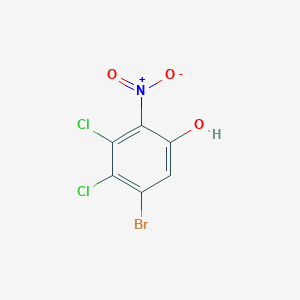

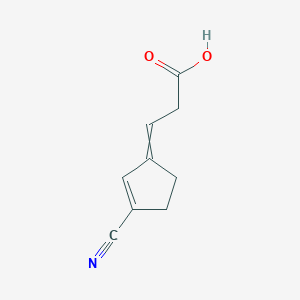
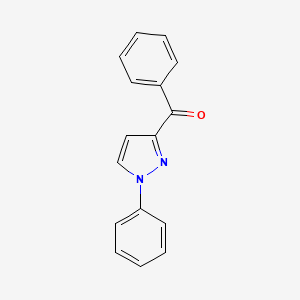
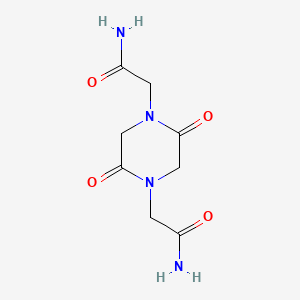

![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one](/img/structure/B14263188.png)
![3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]prop-2-en-1-ol](/img/structure/B14263192.png)
